
1-Phenylphosphetane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylphosphetane 1-oxide is a chemical compound with the molecular formula C9H11OP . It is a derivative of phosphetane, which is a 4-membered organophosphorus heterocycle .
Synthesis Analysis
The synthesis of 1-Phenylphosphetane 1-oxide can be achieved through various methods. One such method involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane . Another method involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition by an alkene to the phosphenium, carbocation rearrangement, intramolecular nucleophilic addition of the new alkyl phosphine to the carbocation, and oxidation of the resulting phosphetanium with water to obtain a phosphetane oxide .Chemical Reactions Analysis
While specific chemical reactions involving 1-Phenylphosphetane 1-oxide are not detailed in the search results, it’s known that phosphetanes, in general, have found broad applications as chemical building blocks, reagents for organic/inorganic synthesis, and ligands in coordination chemistry .Applications De Recherche Scientifique
- Reference : Coote, M. L., Hodgson, J. L., Krenske, E. H., Namazian, M., & Wild, S. B. (2007). Radical ring-opening polymerization of phosphorus heterocycles: Computational design of suitable phosphetane monomers .
Radical Ring-Opening Polymerization
pH Sensing Thin Films
Mécanisme D'action
Target of Action
1-Phenylphosphetane 1-oxide is a compound that has been studied in the context of radical ring-opening polymerization
Mode of Action
It has been found to be unreactive towards radical ring-opening This suggests that the compound may not interact directly with its targets but may influence them indirectly
Biochemical Pathways
Given its potential role in polymerization processes , it may be involved in pathways related to polymer synthesis and degradation.
Result of Action
Given its potential role in polymerization processes , it may influence the synthesis and degradation of polymers.
Propriétés
IUPAC Name |
1-phenyl-1λ5-phosphetane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11OP/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFSGNVDITNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

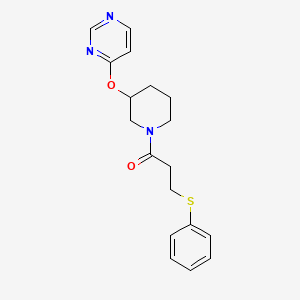
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)

![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
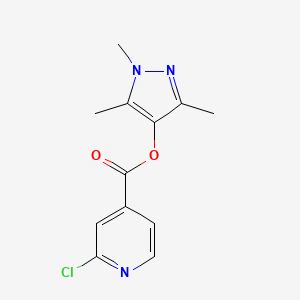
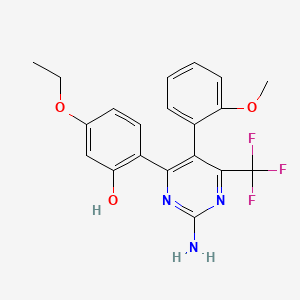
![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)
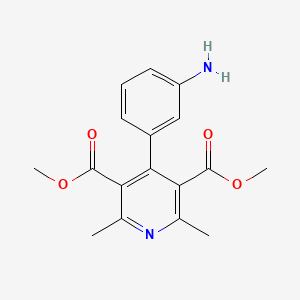
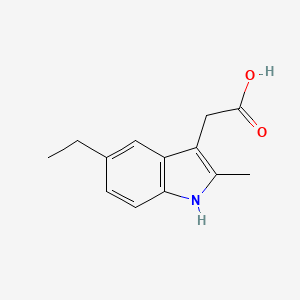
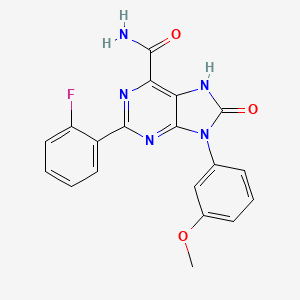

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)